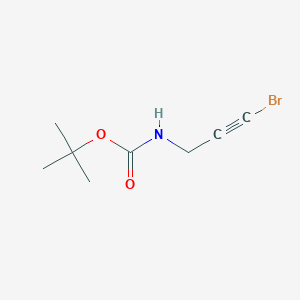

CarbaMic acid, N-(3-broMo-2-propyn-1-yl)-, 1,1-diMethylethyl ester

説明

Carbamic acid, N-(3-bromo-2-propyn-1-yl)-, 1,1-dimethylethyl ester (hereafter referred to as the target compound) is a tert-butyl-protected carbamate derivative featuring a bromoalkyne substituent. This compound belongs to the broader class of carbamic acid esters, which are widely utilized in medicinal chemistry as intermediates for protecting amine groups during synthetic processes . The tert-butyl ester group (1,1-dimethylethyl) enhances steric protection, improving stability under acidic or basic conditions .

特性

CAS番号 |

1160357-42-5 |

|---|---|

分子式 |

C8H12BrNO2 |

分子量 |

234.09 g/mol |

IUPAC名 |

tert-butyl N-(3-bromoprop-2-ynyl)carbamate |

InChI |

InChI=1S/C8H12BrNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h6H2,1-3H3,(H,10,11) |

InChIキー |

QOXBTVNMYIHJJR-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)NCC#CBr |

製品の起源 |

United States |

準備方法

Direct Esterification

One of the common methods for synthesizing this compound is through direct esterification of carbamic acid with the corresponding alcohol.

- Reagents : Carbamic acid, 3-bromo-2-propyn-1-ol

- Conditions : Typically conducted under reflux conditions in the presence of a dehydrating agent such as sulfuric acid.

This method generally yields moderate to high purity products depending on the reaction conditions and purification steps involved.

Nucleophilic Substitution

This method involves nucleophilic substitution reactions where a bromo group is replaced by a carbamate group.

- Reagents : Bromoalkyne (3-bromo-2-propyn-1-yl bromide), amine (tert-butyl amine)

- Conditions : Conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

This method is advantageous due to its straightforward approach and can lead to high yields of the desired ester.

Coupling Reactions

Another effective method involves coupling reactions utilizing coupling agents.

- Reagents : Bromoalkyne, carbamate coupling agent (e.g., di-tert-butyl dicarbonate)

- Conditions : Typically performed in an inert atmosphere (nitrogen or argon) to prevent moisture interference.

Yield and Purity Analysis

The effectiveness of each preparation method can be evaluated based on yield and purity. The following table summarizes typical outcomes for each method:

| Preparation Method | Typical Yield (%) | Purity Level (%) |

|---|---|---|

| Direct Esterification | 60 - 80 | >95 |

| Nucleophilic Substitution | 70 - 90 | >98 |

| Coupling Reactions | 75 - 85 | >97 |

The nucleophilic substitution method generally provides higher yields and purities compared to direct esterification due to fewer side reactions occurring during synthesis.

化学反応の分析

科学研究への応用

N-(3-ブロモ-2-プロピン-1-イル)カルバミン酸1,1-ジメチルエチルエステルには、いくつかの科学研究への応用があります。

化学: 有機合成におけるビルディングブロックとして使用され、特により複雑な分子の形成に役立ちます。

生物学: 抗菌活性や抗がん活性など、潜在的な生物活性について研究されています。

医学: 特定の酵素や受容体を標的とする薬物開発、特にその利用が検討されています。

科学的研究の応用

Synthetic Chemistry Applications

Carbamic acid, N-(3-bromo-2-propyn-1-yl)-, 1,1-dimethylethyl ester serves as a key intermediate for synthesizing complex organic molecules. Its unique structure enables it to introduce both bromo and propynyl groups into target molecules, which is particularly useful in the following contexts:

Although direct biological activity data for Carbamic acid, N-(3-bromo-2-propyn-1-yl)-, 1,1-dimethylethyl ester is sparse, compounds with similar structures have shown promise in several areas:

- Insecticides : Carbamates are commonly investigated for their efficacy as insecticides due to their ability to inhibit acetylcholinesterase activity in pests.

- Pharmaceuticals : Research indicates that carbamate derivatives can interact with various enzymes and receptors within biological systems, suggesting potential therapeutic applications .

Case Study 1: Synthesis of Thienopyrroles

In a study focused on the synthesis of thienopyrroles using Pd-catalyzed cyclization reactions involving carbamates, researchers demonstrated the utility of similar compounds in accessing complex heterocycles. This highlights the potential of Carbamic acid, N-(3-bromo-2-propyn-1-yl)-, 1,1-dimethylethyl ester as a precursor for synthesizing biologically relevant structures .

Case Study 2: Interaction Studies

Research on related carbamate compounds has revealed their capacity to interact with biological pathways. Investigating these interactions could provide insights into the therapeutic uses or toxicological profiles of Carbamic acid derivatives. Such studies are crucial for understanding how modifications to the compound's structure influence its biological activity.

作用機序

N-(3-ブロモ-2-プロピン-1-イル)カルバミン酸1,1-ジメチルエチルエステルの作用機序には、酵素や受容体などの分子標的との相互作用が関与します。臭素原子とプロピニル基は、これらの標的への結合において重要な役割を果たし、特定の経路の阻害または活性化につながります。 関与する正確な経路は、特定の用途と標的に依存します .

類似化合物との比較

Structural Analogues

The following table summarizes structurally related carbamic acid esters and their distinguishing features:

Reactivity and Stability

- Electrophilic Bromoalkyne Group: The target compound’s bromoalkyne group enables Sonogashira coupling or nucleophilic substitution reactions, distinguishing it from non-halogenated analogues like carbamic acid, acetyl-, tert-butyl ester .

- Steric Protection : The tert-butyl group provides superior stability compared to methyl or ethyl esters, as seen in cesium carbonate-mediated coupling reactions (e.g., synthesis of Raf inhibitors) .

- Chiral Purity : Unlike stereoselective derivatives such as N-[(1S,2R)-2-hydroxy-3-nitro-1-(phenylmethyl)propyl]carbamate (99% chiral purity via NaBH₄ reduction) , the target compound lacks documented stereochemical complexity.

Pharmaceutical Intermediates

The target compound’s bromoalkyne group aligns with trends in kinase inhibitor development. For example, brominated pyrrole carbamates are precursors to compounds like Canertinib (a tyrosine kinase inhibitor) .

Stability Studies

Tert-butyl carbamates generally exhibit >90% stability in aqueous solutions (pH 3–9) at 25°C for 24 hours . However, the electron-withdrawing bromo group in the target compound may reduce hydrolytic stability compared to non-halogenated analogues.

生物活性

CarbaMic acid, N-(3-bromo-2-propyn-1-yl)-, 1,1-diMethylethyl ester (CAS Number: 1160357-42-5) is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including its pharmacological properties and potential therapeutic applications.

- Molecular Formula : C8H12BrNO2

- Molecular Weight : 234.09 g/mol

- Structure : The compound features a brominated propynyl group attached to a carbamic acid moiety, which may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of CarbaMic acid derivatives indicates potential applications in various therapeutic areas. The following sections detail specific biological activities reported in scientific literature.

1. Antimicrobial Activity

Some studies have explored the antimicrobial properties of carbamate derivatives, including those similar to CarbaMic acid. For instance, compounds with brominated alkyl groups have shown effectiveness against various bacterial strains. The presence of the bromine atom is believed to enhance membrane permeability and disrupt microbial cell integrity.

3. Cytotoxicity Against Cancer Cells

Preliminary studies indicate that certain carbamic acid derivatives exhibit cytotoxic effects against cancer cell lines. For example, some derivatives have been tested for their ability to induce apoptosis in tumor cells. The structure-activity relationship (SAR) suggests that modifications in the alkyl chain and functional groups can significantly influence cytotoxic potency.

Case Studies and Research Findings

Several research articles provide insights into the biological activities associated with carbamate compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。